molecular formula C18H14ClFN4O4 B2387111 4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 865591-78-2

4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2387111
M. Wt: 404.78
InChI Key: XZPAIMKZGPZKHI-UHFFFAOYSA-N
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Description

4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H14ClFN4O4 and its molecular weight is 404.78. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Applications

A series of N-substituted dihydropyrimidine derivatives have been synthesized and characterized for their in vitro antidiabetic activity using the α-amylase inhibition assay. These compounds, related to the tetrahydropyrimidine class, exhibit potential antidiabetic effects by inhibiting α-amylase, an enzyme involved in carbohydrate digestion, suggesting their utility in managing diabetes mellitus (Lalpara et al., 2021).

Antimicrobial and Anticancer Activities

New pyridothienopyrimidines and pyridothienotriazines derivatives, which are structurally related to tetrahydropyrimidine, were synthesized and evaluated for their antimicrobial activities. The compounds showed varying degrees of efficacy against bacterial strains, highlighting their potential as antimicrobial agents (Abdel-rahman et al., 2002). Moreover, tetrahydropyrimidine derivatives have been studied for their anticancer properties, with some compounds demonstrating potent activity against cancer cell lines. This underscores the relevance of such compounds in the development of new anticancer therapies (Sharma et al., 2012).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of dihydropyrimidine compounds, including their asymmetric hetero-Diels-Alder reactions and X-ray structures, has contributed to understanding their chemical properties and potential applications in drug development. These studies offer insights into the stereochemical aspects and molecular configurations of dihydropyrimidine derivatives (Elliott et al., 1998).

properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O4/c1-9-15(17(25)22-13-5-3-2-4-12(13)20)16(23-18(26)21-9)10-6-7-11(19)14(8-10)24(27)28/h2-8,16H,1H3,(H,22,25)(H2,21,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPAIMKZGPZKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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